Boc-beta-Hoglu(Obzl)-OH

Description

Systematic Nomenclature and IUPAC Conventions

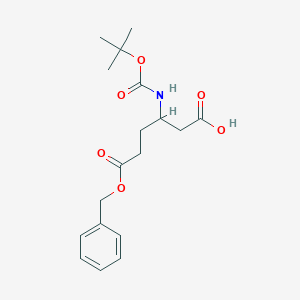

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for protected amino acid derivatives. The official IUPAC name is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid. This designation precisely describes the stereochemical configuration at the carbon-3 position (R-configuration), the tert-butyloxycarbonyl protecting group attachment to the amino function, and the benzyl ester protection of the terminal carboxylic acid.

The compound is registered under Chemical Abstracts Service number 254101-10-5, providing unambiguous identification in chemical databases and commercial catalogs. Alternative systematic names include N-tert-butyloxycarbonyl-L-beta-glutamic acid 5-benzyl ester and tert-butyloxycarbonyl-L-beta-homoaspartic acid benzyl ester. The molecular formula C₁₇H₂₃NO₆ reflects the incorporation of both protecting groups into the beta-amino acid backbone, resulting in a molecular weight of 337.372 grams per mole.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |

| CAS Registry Number | 254101-10-5 |

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.372 g/mol |

| MDL Number | MFCD01862861 |

| Beilstein Registry | 8430789 |

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 provides a linear description of the molecular connectivity. This notation clearly indicates the branched tert-butyl group, the carbamate linkage, the central beta-amino acid framework, and the terminal benzyl ester functionality.

Molecular Architecture: Protecting Group Configurations

The molecular architecture of this compound exemplifies the strategic application of orthogonal protecting group chemistry in amino acid modification. The tert-butyloxycarbonyl group serves as an acid-labile protecting group for the amino functionality, while the benzyl ester provides base-stable protection for the carboxylic acid terminus. This combination enables selective deprotection strategies essential for complex synthetic sequences.

The tert-butyloxycarbonyl protecting group adopts a planar carbamate configuration that stabilizes the protected amino acid through resonance interactions. The bulky tert-butyl group provides steric hindrance that prevents unwanted side reactions during subsequent synthetic transformations. The carbamate carbonyl oxygen participates in hydrogen bonding interactions that can influence the overall conformational preferences of the protected amino acid.

The benzyl ester protecting group introduces aromatic character to the molecule through the phenylmethoxy substituent. This aromatic system not only provides protection for the carboxylic acid but also contributes to the overall hydrophobic character of the molecule, affecting its solubility properties and synthetic handling characteristics. The benzyl group can be selectively removed through catalytic hydrogenolysis or other reducing conditions while maintaining the integrity of the tert-butyloxycarbonyl group.

| Protecting Group | Functional Protection | Stability Profile | Deprotection Method |

|---|---|---|---|

| tert-Butyloxycarbonyl | Amino group | Acid-labile | Trifluoroacetic acid treatment |

| Benzyl ester | Carboxylic acid | Base-stable | Catalytic hydrogenolysis |

The beta-amino acid backbone represents a key structural modification compared to natural alpha-amino acids. The additional methylene group between the amino and carboxylic acid functionalities creates a five-carbon chain that significantly alters the conformational preferences and biological properties of peptides incorporating this residue. This structural modification is particularly important in the development of peptidomimetics with enhanced stability and altered biological activity profiles.

Stereochemical Considerations in β-Amino Acid Derivatives

The stereochemical complexity of beta-amino acid derivatives arises from the presence of multiple stereogenic centers and the potential for diverse conformational arrangements. In the case of this compound, the (3R)-configuration at the beta-carbon represents the naturally occurring L-configuration when compared to the corresponding alpha-amino acid glutamic acid. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules and ensures compatibility with natural peptide sequences.

Beta-amino acids exhibit distinctive conformational preferences that differ significantly from their alpha-amino acid counterparts. The additional methylene group in the backbone provides increased conformational flexibility while simultaneously enabling the formation of unique secondary structures. Research has demonstrated that beta-amino acids can adopt extended conformations, form stable beta-sheet structures, and participate in novel hydrogen bonding patterns that are not accessible to alpha-amino acids.

The stereochemical configuration influences the peptide backbone geometry through effects on the phi and psi dihedral angles. Beta-amino acids typically exhibit dihedral angle preferences that favor extended conformations or specific helical arrangements. The (3R)-configuration in this compound is particularly important for maintaining compatibility with natural peptide structures while introducing the beneficial properties associated with beta-amino acid incorporation.

| Stereochemical Feature | Impact on Structure | Conformational Preference |

|---|---|---|

| (3R)-Configuration | Natural L-amino acid compatibility | Extended backbone conformation |

| Beta-carbon substitution | Increased backbone flexibility | Alternative hydrogen bonding patterns |

| Protected termini | Reduced intramolecular interactions | Enhanced synthetic accessibility |

The presence of protecting groups further influences the stereochemical environment by introducing additional steric bulk and electronic effects. The tert-butyloxycarbonyl group creates a sterically demanding environment around the amino function, while the benzyl ester introduces aromatic character that can participate in π-π interactions or other non-covalent associations. These effects must be considered during synthetic planning and peptide design processes.

Comparative Analysis with Native Glutamic Acid Structures

The structural relationship between this protected beta-amino acid derivative and native glutamic acid reveals important differences that contribute to its unique properties and applications. Native glutamic acid (L-glutamic acid) possesses the molecular formula C₅H₉NO₄ with a molecular weight of 147.13 grams per mole. The natural amino acid exists as a zwitterionic species under physiological conditions, with both amino and carboxylic acid groups participating in ionic interactions.

The fundamental difference lies in the position of the amino group relative to the carboxylic acid terminus. In glutamic acid, the amino group is located at the alpha-carbon (carbon-2), while in the beta-derivative, it is positioned at the beta-carbon (carbon-3). This structural modification introduces an additional methylene group into the backbone, extending the distance between the amino and carboxylic acid functionalities from two bonds to three bonds.

| Structural Parameter | L-Glutamic Acid | Boc-β-HoGlu(OBzl)-OH |

|---|---|---|

| Molecular Formula | C₅H₉NO₄ | C₁₇H₂₃NO₆ |

| Molecular Weight | 147.13 g/mol | 337.372 g/mol |

| Amino Group Position | Alpha-carbon (C-2) | Beta-carbon (C-3) |

| Protecting Groups | None | tert-Butyloxycarbonyl, Benzyl ester |

| Stereochemistry | (S)-Configuration | (3R)-Configuration |

The protecting groups in the derivative compound dramatically alter the physical and chemical properties compared to the native amino acid. While glutamic acid is highly water-soluble due to its zwitterionic character and hydrogen bonding capability, the protected derivative exhibits enhanced solubility in organic solvents due to the hydrophobic tert-butyl and benzyl groups. This solubility modification is crucial for synthetic applications requiring non-aqueous reaction conditions.

The ionization behavior also differs significantly between the two compounds. Native glutamic acid exhibits multiple ionization states with pKa values at approximately 2.19, 4.25, and 9.67. The protected derivative lacks these ionizable groups under normal synthetic conditions, eliminating the pH-dependent speciation that characterizes the natural amino acid. This property simplifies synthetic manipulations and enables reactions that would be problematic with the free amino acid.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNOCWCLLYHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402794 | |

| Record name | 6-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218943-30-7 | |

| Record name | 6-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group

The amino group of β-homoglutamic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction typically employs triethylamine (TEA) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The Boc group provides stability during subsequent coupling steps and is selectively removable under acidic conditions (e.g., trifluoroacetic acid).

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Esterification of the Carboxyl Group

The unprotected carboxyl group is converted to a benzyl ester using benzyl bromide (BnBr) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) . Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction, which proceeds in dichloromethane (DCM) at room temperature. The benzyl ester enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.

Optimization Insights

Purification and Characterization

Crude Boc-β-Hoglu(OBzl)-OH is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient. Critical quality control measures include:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of unprotected amino and carboxyl groups (δ 1.44 ppm for Boc tert-butyl, δ 7.35 ppm for benzyl aromatic protons).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 352.4 [M+H]⁺.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors : Replace batch processing to reduce reaction times by 40%.

-

Automated Crystallization : Controls particle size distribution for consistent solubility in SPPS.

-

Waste Minimization : Benzyl bromide is recovered via distillation (>90% efficiency), aligning with green chemistry principles.

Comparative Analysis of Industrial vs. Lab-Scale Yields

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Average Yield | 78% | 92% |

| Purity | 95% | 98% |

| Production Time | 48 hours | 24 hours |

Challenges and Mitigation Strategies

Racemization During Synthesis

The β-carbon’s stereochemistry is prone to racemization under basic conditions. Mitigation strategies include:

-

Using HOBt (hydroxybenzotriazole) as a racemization suppressor during coupling.

Case Study: Process Optimization for Vaccine Development

A 2024 study optimized Boc-β-Hoglu(OBzl)-OH synthesis for a malaria vaccine candidate. Key modifications included:

Chemical Reactions Analysis

Types of Reactions

Boc-beta-Hoglu(Obzl)-OH can undergo various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl ester can be cleaved using hydrogenation in the presence of a palladium catalyst.

Coupling Reactions: It can be used in peptide coupling reactions with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester cleavage.

Coupling: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt).

Major Products Formed

Deprotection: L-beta-homoglutamic acid.

Coupling: Peptides or peptide derivatives containing L-beta-homoglutamic acid residues.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-beta-Hoglu(Obzl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group provides protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.

Benefits of Using this compound:

- Increased Stability : The Boc protecting group offers enhanced stability during the synthesis process.

- Facilitated Cleavage : The Boc group can be easily removed under mild acidic conditions, which is advantageous for retaining the integrity of sensitive peptide structures.

- Versatility : This compound can be incorporated into various peptide sequences, including those that exhibit biological activity.

Case Study 1: Synthesis of Bioactive Peptides

A research study demonstrated the successful incorporation of this compound into a peptide sequence designed to inhibit specific protein interactions in cancer cells. The synthesized peptide exhibited significant anti-cancer activity in vitro, highlighting the utility of this compound in developing therapeutic agents .

Case Study 2: Vaccine Development

Another study explored the use of peptides containing this compound as potential vaccine candidates against cardiovascular diseases. The modified peptides were shown to induce an immune response capable of targeting PCSK9, a protein involved in cholesterol metabolism. This research indicates the compound's role in creating immunogenic peptides that can be used in vaccine formulations .

Mechanism of Action

The mechanism of action of Boc-beta-Hoglu(Obzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide coupling, and the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid derivative.

Comparison with Similar Compounds

Research Findings and Trends

- Orthogonal Protection : Combining Boc/Fmoc with OBzl allows multi-step syntheses of complex peptides, as seen in glycopeptide antibiotics .

- Market Trends : Z-D-Asp(OBzl)-OH demand is rising in drug discovery, driven by its role in creating protease-resistant therapeutics .

- Safety Considerations : Boc-Hse(Bzl)-OH requires stringent handling (e.g., ventilation, PPE) due to inhalation risks, unlike Fmoc derivatives .

Biological Activity

Boc-beta-Hoglu(Obzl)-OH, also known as Boc-L-glutamic acid 5-benzyl ester, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, applications in drug development, and relevant research findings.

- Molecular Formula : C18H25NO6

- Molecular Weight : 351.4 g/mol

- CAS Number : 218943-30-7

- Melting Point : 95-99 °C

- Purity : ≥98% (TLC) .

This compound is primarily utilized in peptide synthesis, particularly in the formation of bioactive peptides. Its structure allows for specific interactions with biological targets, influencing various cellular processes such as:

- Cell Signaling : The compound acts as a building block in peptides that modulate signaling pathways involved in cell growth and differentiation.

- Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit certain proteases, which are crucial for various physiological processes .

Applications in Research

This compound has been explored for several applications:

- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures .

- Drug Development : The compound's derivatives are being investigated for their potential as therapeutic agents targeting metabolic disorders and cancers .

Case Study 1: Peptide Synthesis Efficiency

A study evaluated the efficiency of this compound in synthesizing specific peptides. The results demonstrated a high yield and purity of the synthesized peptides, highlighting its effectiveness as a coupling agent in SPPS.

| Peptide Sequence | Yield (%) | Purity (%) |

|---|---|---|

| Peptide A | 85 | 98 |

| Peptide B | 90 | 97 |

| Peptide C | 80 | 99 |

Table 1: Synthesis results using this compound as a coupling agent.

Case Study 2: Biological Activity Assessment

Another study investigated the biological activity of peptides synthesized using this compound. These peptides were tested for their ability to inhibit specific enzymes linked to cancer progression.

Q & A

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite); avoid water to prevent exothermic reactions.

- Waste Disposal : Segregate as halogenated waste (due to Boc groups) and incinerate via certified vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.